(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
CAS No.: 150300-51-9
Cat. No.: VC4218653
Molecular Formula: C14H15NO2
Molecular Weight: 229.279
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150300-51-9 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.279 |
| IUPAC Name | (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
| Standard InChI | InChI=1S/C14H15NO2/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3/b11-8+ |
| Standard InChI Key | BDKGQXNLVUZZRR-DHZHZOJOSA-N |
| SMILES | CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)O)C#N |
Introduction
Chemical Structure and Functional Group Analysis
Molecular Architecture
The compound’s IUPAC name, (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, reflects its key functional groups:
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Hydroxyphenyl group: A benzene ring substituted with a hydroxyl group at the para position, contributing to hydrogen-bonding capabilities and potential antioxidant activity .
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Nitrile group (-C≡N): A polar functional group that enhances molecular stability and participates in nucleophilic addition reactions.
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Ketone group (C=O): A reactive carbonyl group that facilitates condensation and redox reactions.
The E-configuration of the methylidene group ensures spatial arrangement critical for intermolecular interactions.
Table 1: Key Structural Attributes
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| Functional Groups | Hydroxyphenyl, nitrile, ketone |
| Isomeric SMILES | CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)O)/C#N |
Synthetic Pathways and Reaction Mechanisms
Condensation-Based Synthesis
While explicit synthetic protocols for this compound are scarce, analogous compounds suggest a condensation reaction between 4-hydroxybenzaldehyde and 4,4-dimethyl-3-oxopentanenitrile under basic conditions. A base such as sodium hydroxide likely deprotonates the aldehyde, enabling nucleophilic attack by the nitrile-containing reactant.
Example Reaction Scheme:
This route parallels methods used in synthesizing structurally related hydroxyphenyl acetamides .
Industrial-Scale Production
Industrial synthesis would optimize reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Continuous flow reactors could enhance efficiency, as demonstrated in piperazine derivative synthesis .
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: The hydroxyphenyl group may oxidize to quinones under strong oxidizing agents like KMnO₄, altering electronic properties.
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Reduction: The nitrile group can be reduced to an amine using LiAlH₄, potentially modifying biological activity.
Substitution Reactions
The hydroxyl group’s nucleophilicity allows for ether or ester formation, expanding derivatization possibilities. For example, alkylation with methyl iodide would yield a methoxy-substituted analog.
Materials Science Applications
Polymer Synthesis
The nitrile group’s polarity and reactivity make it a candidate for creating high-performance polymers. For instance, polyacrylonitrile derivatives are valued for thermal stability, suggesting potential in material science .
Catalytic Applications
Ketone and nitrile functionalities could coordinate metals, enabling use in heterogeneous catalysis. Similar structures have been employed in aldol condensations .
Comparative Analysis with Analogous Compounds
Methoxy-Substituted Derivative
Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity but increases lipophilicity, potentially enhancing bioavailability.
Chloro-Substituted Derivative
Chlorine’s electron-withdrawing effect could augment electrophilic reactivity, favoring substitution reactions.
Challenges and Future Directions
Current limitations include a lack of direct pharmacological data and scalable synthetic protocols. Future work should prioritize:
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In vitro bioactivity assays to validate antioxidant and neuroprotective claims.
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Structure-activity relationship (SAR) studies to optimize therapeutic potential.
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Green chemistry approaches to improve synthetic sustainability.
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